Iodine

Synthetic Chemistry Analytical Chemistry Redox Titration

Iodine (I₂) is the only solid halogen, differentiated by its mild redox potential for selective iodometric titrations and thiosulfate standardization (ACS ≥99.8%). As a nonmetallic Lewis acid, it catalyzes metal-free polymerizations via halogen bonding—inaccessible to chlorine or bromine. Povidone-iodine achieves >4 log mycobactericidal reduction at 250 mg/L vs. chlorine's 1000 mg/L. Specify ultra-high purity grade (99.9985% metals basis) for trace-metal-sensitive analyses. Sublimation refining enables purities unavailable to gaseous Cl₂ or liquid Br₂.

Molecular Formula I2
Molecular Weight 253.8089 g/mol
CAS No. 7553-56-2
Cat. No. B045235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine
CAS7553-56-2
SynonymsActomar;  DentaPure DP 90;  Diatomic iodine;  Diiodine;  Eranol;  Iodel FD;  Iodine (127I2);  Iodine Colloidal;  Iodine Crystals;  Iodine Molecule (I2);  Iodine Sublimed;  Iosan Superdip;  Jodosan;  Molecular Iodine;  NSC 42355;  Tegodyne;  eXIA 160
Molecular FormulaI2
Molecular Weight253.8089 g/mol
Structural Identifiers
SMILESII
InChIInChI=1S/I2/c1-2
InChIKeyPNDPGZBMCMUPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % (NIOSH, 2024)
For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page.
Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns.
2.719 g in cyclohexane;  23 g/100 cc in methanol at 25 °C;  20.5 g/100 cc in alcohol at 15 °C;  20.6 g/100 cc in ether at 17 °C
197 g/kg in carbon disulfide at 25 °C;  19.2 g/kg in carbon tetrachloride at 25 °C;  337.3 g/kg in ether at 25 °C;  164.0 g/kg in benzene at 25 °C;  27.1 g/kg in ethanol at 25 °C;  49.7 g/kg in chloroform at 25 °C;  49.7 g/kg in chloroform at 25 °C;  13.2 g/kg in n-hexane at 25 °C;  97 g/kg in butan-2-ol at 25 °C;  157 g/kg in ethyl acetate at 25 °C;  182.5 g/kg in toluene at 25 °C
14.6 g/100 g in bromoethane at 25 °C;  1.73 g/100 g in n-heptane at 25 °C;  9.7 g/100 g in glycerol at 25 °C;  33.7 g/100 g in diethyl ether at 25 °C;  19.7 g/100 g in carbon disulfide at 25 °C
For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page.
0.33 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.03
0.01%

Structure & Identifiers


Interactive Chemical Structure Model





Iodine (CAS 7553-56-2) for Scientific Procurement: ACS, USP, and Ultra-High Purity Grades


Iodine (I₂, CAS 7553-56-2) is the heaviest stable halogen element, a diatomic molecule that exists as a purplish-black crystalline solid with metallic luster at standard temperature and pressure . It is distinguished from its lighter Group 17 analogs (chlorine and bromine) by its solid physical state, lower vapor pressure of 0.41 hPa at 25 °C [1], and moderate water solubility of 0.3 g/L at 20 °C . As a reagent, iodine is supplied in multiple standardized grades including ACS Reagent (≥99.8% purity), USP/NF (99.8–100.5%), and ultra-high purity Puratronic™ (99.9985% metals basis) [2]. Its unique combination of mild Lewis acidity, reversible redox behavior (I₂/I⁻), and capacity for halogen bonding enables distinct applications in analytical chemistry, polymer synthesis, and antimicrobial formulations that cannot be replicated by other halogens or iodine complexes [3].

Why Iodine Cannot Be Substituted by Other Halogens or Iodophors in Critical Research and Industrial Applications


Generic substitution of elemental iodine with other halogens (chlorine, bromine) or iodine-based complexes (povidone-iodine) fails due to fundamental and quantifiable differences in physicochemical and functional properties. Unlike the stronger oxidizing agents chlorine and bromine, iodine exhibits a distinct redox potential profile that enables selective oxidation pathways rather than indiscriminate reactivity [1]. In polymerization catalysis, iodine functions as a nonmetallic Lewis acid via halogen bonding and three-center-four-electron (3c4e) interactions, a mechanism not accessible to chlorine or bromine, which fail to initiate or exhibit inhibitive tendencies in comparable systems [2][3]. In antimicrobial applications, elemental iodine or iodophors demonstrate differentiated efficacy profiles; for example, povidone-iodine requires lower available halogen concentrations (250 mg/L) than chlorine-based disinfectants (1000 mg/L) to achieve equivalent log reduction (>4.00) against mycobacterial strains [4]. Furthermore, the solid physical state of iodine enables sublimation-based purification to ultra-high purity levels (99.9985% metals basis), a refinement pathway unavailable to gaseous chlorine or liquid bromine . These non-overlapping performance characteristics preclude simple interchange.

Iodine (CAS 7553-56-2): Quantified Differentiation from Halogen and Iodophor Comparators


Lower Oxidizing Power of Iodine vs. Chlorine and Bromine: Redox Selectivity for Controlled Oxidation

Iodine exhibits the lowest oxidizing power among the stable halogens, a property confirmed by displacement reactions: chlorine oxidizes iodide to iodine, bromine oxidizes iodide to iodine, but iodine cannot oxidize chloride or bromide [1][2]. This establishes a definitive redox hierarchy (Cl₂ > Br₂ > I₂) where iodine is the weakest oxidant [3].

Synthetic Chemistry Analytical Chemistry Redox Titration

Povidone-Iodine vs. Chlorine Disinfectants: Superior Mycobactericidal Efficacy at Lower Active Halogen Concentrations

In a suspension quantitative germicidal test, a povidone-iodine solution achieved >4.00 log reduction in Mycobacterium chelonei within 1 minute using 250 mg/L available iodine, whereas a chlorine-based disinfectant required 1000 mg/L available chlorine and 2.5 minutes to achieve the same >4.00 log reduction [1].

Disinfection Biocides Mycobacteria Antimicrobial Efficacy

Iodine as a Nonmetallic Lewis Acid Catalyst: Unique Halogen Bonding Mechanism Inaccessible to Chlorine and Bromine

Molecular iodine functions as a nonmetallic Lewis acid catalyst via halogen bonding and three-center-four-electron (3c4e) interactions, enabling metal-free ring-opening polymerizations (ROP) and CO₂-based copolymerizations [1][2]. In contrast, chlorine and bromine fail to initiate or exhibit inhibitive tendencies in comparable polymerization systems; studies on the ammonia-halogen redox initiator system demonstrate that chlorine and bromine are efficient initiators for vinyl polymerization, whereas iodine fails to initiate [3].

Catalysis Polymer Synthesis Green Chemistry Organocatalysis

Ultra-High Purity Iodine (99.9985% metals basis) vs. Standard Reagent Grade: Differentiated Trace Metal Specifications for Sensitive Applications

Standard ACS Reagent grade iodine has a purity specification of ≥99.8% with defined impurity limits (e.g., ≤0.005% chlorine and bromine, ≤0.01% non-volatile matter) . Ultra-high purity Puratronic™ grade iodine achieves 99.9985% purity on a metals basis, representing an approximately 100-fold reduction in total metallic impurities .

Analytical Chemistry Semiconductor Trace Metal Analysis High-Purity Reagents

Iodinated Disinfection Byproducts (I-DBPs): Higher Cytotoxicity and Genotoxicity vs. Chlorinated and Brominated DBPs

Iodinated disinfection byproducts (I-DBPs) exhibit significantly higher mammalian cell cytotoxicity than their chlorinated and brominated analogs. In comparative studies, iodoform (TIM) was 60 and 146 times more cytotoxic than bromoform and chloroform, respectively [1]. Both cytotoxicity and genotoxicity in drinking water disinfected in the presence of iodide were strongly correlated with total organic iodine (TOI) and total organic bromine (TOBr), but weakly and inversely correlated with total organic chlorine (TOCl) [2].

Water Treatment Toxicology Disinfection Byproducts Environmental Chemistry

Iodine (CAS 7553-56-2): Validated Application Scenarios for Scientific and Industrial Procurement


Analytical Chemistry: Iodometry, Standardization, and Trace Metal Analysis

Procure ACS Reagent grade iodine (≥99.8%) for iodometric titrations, standardization of thiosulfate solutions, and USP/NF monograph testing . For trace metal analysis applications where metallic impurities must be rigorously controlled (e.g., ICP-MS standards, semiconductor precursor analysis), specify Puratronic™ grade iodine (99.9985% metals basis) to minimize analytical interference . Iodine's mild oxidizing power (the weakest among stable halogens) enables selective redox chemistry that stronger oxidants like chlorine or bromine cannot replicate without over-oxidation [1].

Polymer Synthesis: Metal-Free Lewis Acid Catalysis for Ring-Opening Polymerization (ROP)

Utilize molecular iodine as a nonmetallic Lewis acid catalyst for metal-free ring-opening polymerizations (ROP) and CO₂-based copolymerizations, leveraging its unique capacity for halogen bonding and three-center-four-electron (3c4e) interactions . This green chemistry application is mechanistically inaccessible to chlorine or bromine, which either fail to initiate or exhibit inhibitive tendencies in comparable polymerization systems [1]. Specify iodine for sustainable polymer synthesis where metal catalyst residues are unacceptable (e.g., biomedical polymers, electronic-grade materials).

Disinfection and Biocide Formulation: Targeted Mycobactericidal Efficacy

Formulate povidone-iodine based disinfectants for applications requiring effective mycobactericidal activity at lower active halogen concentrations. Evidence demonstrates that povidone-iodine achieves >4 log reduction of M. chelonei at 250 mg/L available iodine within 1 minute, whereas chlorine-based alternatives require 1000 mg/L available chlorine and 2.5 minutes for equivalent efficacy . This differentiated potency profile justifies iodine-based disinfectants in healthcare and veterinary settings targeting resilient mycobacterial contamination.

Water Treatment Risk Assessment and DBP Monitoring: I-DBP Quantification

In water treatment research and regulatory compliance, iodine (as iodide) serves as a critical reference compound for assessing disinfection byproduct (DBP) toxicity. Iodinated DBPs (I-DBPs) are significantly more cytotoxic and genotoxic than chlorinated or brominated analogs; iodoform is 60–146× more cytotoxic than bromoform and chloroform . This necessitates distinct analytical monitoring protocols (e.g., total organic iodine, TOI) and risk mitigation strategies that are not applicable to chlorine-only or bromine-only disinfection scenarios [1]. Procure high-purity iodine or iodide salts as analytical standards for I-DBP method development and environmental fate studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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